2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide
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Overview
Description
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is a complex organic compound with the molecular formula C13H20N2O7. It is known for its unique structure, which includes multiple hydroxyl groups and a hydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide typically involves the reaction of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazide bond. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes are designed to be more efficient and cost-effective, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The multiple hydroxyl groups also contribute to its reactivity and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6,7-Hexahydroxyheptanoic acid: This compound shares a similar structure but lacks the phenylhydrazide group.
Phenylhydrazine: A simpler compound that contains the hydrazide group but lacks the hexahydroxyheptanoic acid moiety
Uniqueness
2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is unique due to the combination of multiple hydroxyl groups and a hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6631-62-5 |
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Molecular Formula |
C13H20N2O7 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexahydroxy-N'-phenylheptanehydrazide |
InChI |
InChI=1S/C13H20N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-12,14,16-21H,6H2,(H,15,22) |
InChI Key |
FKWVLNZRINUMNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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